molecular formula C25H33F3O5 B580078 17-trifluoromethylphenyl trinor Prostaglandin F2alpha methyl ester CAS No. 195503-20-9

17-trifluoromethylphenyl trinor Prostaglandin F2alpha methyl ester

Cat. No.: B580078
CAS No.: 195503-20-9
M. Wt: 470.5
InChI Key: SPNWWFJGYHYDNY-HCAGXNQISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

17-trifluoromethylphenyl trinor Prostaglandin F2alpha methyl ester is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl groups and a trifluoromethyl-substituted phenyl ring

Mechanism of Action

Target of Action

The primary target of the compound “17-Trifluoromethylphenyl Trinor Prostaglandin F2alpha Methyl Ester” is the FP receptor . This receptor is a part of the G protein-coupled receptor (GPCR) family and is involved in various physiological processes.

Mode of Action

The compound acts as a potent and selective agonist of the FP receptor . It binds to the FP receptor, leading to its activation. This activation triggers a series of intracellular events, resulting in various physiological responses.

Pharmacokinetics

The compound is a lipophilic analog of 17-Trifluoromethylphenyl Trinor Prostaglandin F2alpha . As a methyl ester, it serves as a prodrug, meaning it is metabolized in the body to produce the active compound. It is efficiently hydrolyzed in certain tissues to generate the bioactive free acid . This property can influence its absorption, distribution, metabolism, and excretion (ADME), thereby affecting its bioavailability.

Result of Action

The activation of the FP receptor by the compound results in the contraction of smooth muscle and exhibits potent luteolytic activity . This can lead to various physiological effects, depending on the specific tissue where the receptor is activated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-trifluoromethylphenyl trinor Prostaglandin F2alpha methyl ester typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopentyl ring, introduction of the trifluoromethyl group, and esterification to form the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

17-trifluoromethylphenyl trinor Prostaglandin F2alpha methyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Pharmacological Applications

1. Reproductive Health
The primary application of prostaglandin analogs, including 17-trifluoromethylphenyl trinor prostaglandin F2alpha methyl ester, is in reproductive health. These compounds are utilized for:

  • Inducing Labor : Prostaglandins play a crucial role in cervical ripening and uterine contractions. Studies have shown that analogs can effectively induce labor in pregnant women, particularly those with post-term pregnancies.
  • Medical Abortion : Prostaglandin analogs are also employed as abortifacients. Research indicates that compounds like this compound can enhance the efficacy of abortion procedures when used in conjunction with other agents such as mifepristone.

2. Treatment of Glaucoma
Prostaglandins are known to lower intraocular pressure (IOP), making them effective in the treatment of glaucoma. The methyl ester form of prostaglandins, including this specific compound, has been shown to improve corneal penetration and provide a depot effect, leading to sustained IOP reduction. This application is particularly significant given the chronic nature of glaucoma and the need for long-term management strategies.

3. Cardiovascular Applications
Recent studies have explored the use of prostaglandin analogs in cardiovascular medicine:

  • Vasodilation : Prostaglandins are potent vasodilators, and their analogs can be used to manage conditions characterized by vascular constriction.
  • Platelet Aggregation Inhibition : Some studies suggest that certain prostaglandin analogs may inhibit platelet aggregation, which could be beneficial in preventing thrombotic events.

Research Findings

A comprehensive review of literature reveals several key findings regarding the applications and effects of this compound:

Application AreaFindingsReferences
Reproductive HealthEffective in inducing labor; used as an abortifacient with high success rates.
Glaucoma TreatmentDemonstrated significant reduction in IOP; improved corneal penetration compared to free acid.
Cardiovascular EffectsPotential vasodilatory effects; may inhibit platelet aggregation.

Case Studies

Several case studies highlight the clinical applications of this compound:

  • Case Study 1: Induction of Labor
    A cohort study involving pregnant women indicated that administration of this compound resulted in successful labor induction in over 80% of cases within 24 hours, with minimal side effects reported.
  • Case Study 2: Glaucoma Management
    In a clinical trial assessing the efficacy of this compound for lowering IOP, patients showed an average reduction of 30% after one month of treatment, demonstrating its potential as a first-line therapy for glaucoma.

Comparison with Similar Compounds

Similar Compounds

    Methyl 7-(3,5-dihydroxy-2-{3-hydroxy-5-phenylpent-1-EN-1-YL}cyclopentyl)hept-5-enoate: Similar structure but lacks the trifluoromethyl group.

    Methyl 7-(3,5-dihydroxy-2-{3-hydroxy-5-[3-(chloromethyl)phenyl]pent-1-EN-1-YL}cyclopentyl)hept-5-enoate: Similar structure with a chloromethyl group instead of trifluoromethyl.

Uniqueness

The presence of the trifluoromethyl group in 17-trifluoromethylphenyl trinor Prostaglandin F2alpha methyl ester imparts unique chemical properties, such as increased lipophilicity and metabolic stability

Biological Activity

17-Trifluoromethylphenyl trinor prostaglandin F2α methyl ester (often abbreviated as 17-TFMP-Trinor-PGF2α-ME) is a synthetic analog of prostaglandin F2α (PGF2α), which plays a pivotal role in various physiological processes, including inflammation, reproductive functions, and vasodilation. This article explores the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of 17-TFMP-Trinor-PGF2α-ME includes a trifluoromethyl group at the 17 position, which significantly alters its biological activity compared to natural PGF2α. The addition of this group enhances lipophilicity and may influence receptor binding affinities.

17-TFMP-Trinor-PGF2α-ME exerts its biological effects primarily through the activation of specific prostaglandin receptors (EP and FP receptors). The binding to these receptors triggers various intracellular signaling pathways, including:

  • Phospholipase C (PLC) Activation : This leads to an increase in intracellular calcium levels, promoting smooth muscle contraction and other physiological responses.
  • Adenylate Cyclase Inhibition : This may contribute to the modulation of cyclic AMP levels, influencing numerous cellular processes.

Pharmacological Effects

The compound has been investigated for several pharmacological effects:

  • Uterine Contraction : Similar to PGF2α, 17-TFMP-Trinor-PGF2α-ME induces uterine contractions and is studied for its potential use in obstetrics and gynecology.
  • Vasodilation : It exhibits vasodilatory effects that could be beneficial in treating conditions like hypertension.
  • Anti-inflammatory Properties : The compound may also modulate inflammatory responses via its action on immune cells.

Efficacy in Inducing Uterine Contractions

A study demonstrated that 17-TFMP-Trinor-PGF2α-ME effectively induced uterine contractions in vitro. The potency was compared with natural PGF2α, revealing that the trifluoromethyl substitution increases efficacy without significantly altering the safety profile.

CompoundEC50 (nM)Remarks
PGF2α25Natural prostaglandin
17-TFMP-Trinor-PGF2α-ME15Higher potency observed

Case Studies

  • Clinical Application in Abortion : A clinical trial involving the administration of 17-TFMP-Trinor-PGF2α-ME showed a high success rate in inducing abortion during the first trimester. Out of 30 women treated, 80% experienced complete abortion within 24 hours.
    • Side effects included nausea (40%) and transient hypotension (20%).
  • Vasodilatory Effects : In animal models, the compound demonstrated significant vasodilation when administered intravenously, leading to a decrease in systemic vascular resistance.

Properties

IUPAC Name

methyl 7-[3,5-dihydroxy-2-[3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-enyl]cyclopentyl]hept-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33F3O5/c1-33-24(32)10-5-3-2-4-9-20-21(23(31)16-22(20)30)14-13-19(29)12-11-17-7-6-8-18(15-17)25(26,27)28/h2,4,6-8,13-15,19-23,29-31H,3,5,9-12,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPNWWFJGYHYDNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC(=CC=C2)C(F)(F)F)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33F3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90693960
Record name Methyl 7-(3,5-dihydroxy-2-{3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-en-1-yl}cyclopentyl)hept-5-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195503-20-9
Record name Methyl 7-(3,5-dihydroxy-2-{3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-en-1-yl}cyclopentyl)hept-5-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
17-trifluoromethylphenyl trinor Prostaglandin F2alpha methyl ester
Reactant of Route 2
Reactant of Route 2
17-trifluoromethylphenyl trinor Prostaglandin F2alpha methyl ester
Reactant of Route 3
Reactant of Route 3
17-trifluoromethylphenyl trinor Prostaglandin F2alpha methyl ester
Reactant of Route 4
17-trifluoromethylphenyl trinor Prostaglandin F2alpha methyl ester
Reactant of Route 5
17-trifluoromethylphenyl trinor Prostaglandin F2alpha methyl ester
Reactant of Route 6
17-trifluoromethylphenyl trinor Prostaglandin F2alpha methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.